1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a methoxybenzyl group, a diazaspirodecane core, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic synthesis. The process may start with the preparation of the diazaspirodecane core, followed by the introduction of the methoxybenzyl group and the thiophene ring. Common synthetic methods include:
Step 1: Formation of the diazaspirodecane core through cyclization reactions.
Step 2: Introduction of the methoxybenzyl group via nucleophilic substitution or other suitable methods.
Step 3: Attachment of the thiophene ring through cross-coupling reactions or other appropriate techniques.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets. These may include:
Molecular targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways involved: The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-2-yl)ethanone: A similar compound with a different position of the thiophene ring.
1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(furan-3-yl)ethanone: A compound with a furan ring instead of a thiophene ring.
Uniqueness
1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-3-yl)ethanone is unique due to its specific combination of functional groups and its spirocyclic structure, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-26-20-5-2-4-18(12-20)14-23-9-3-7-22(16-23)8-10-24(17-22)21(25)13-19-6-11-27-15-19/h2,4-6,11-12,15H,3,7-10,13-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBCUWOCQGBJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2)CCN(C3)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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